molecular formula C24H31N3O5S B15152845 2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B15152845
M. Wt: 473.6 g/mol
InChI Key: ICKZREALGPXADH-UHFFFAOYSA-N
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Description

2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the glycine derivative and the tetrahydrofuran-2-ylmethyl group. Common reagents and conditions might include:

    Benzamide Formation: Starting with a benzoyl chloride and reacting it with an amine under basic conditions.

    Glycine Derivative Addition: Using glycine or its derivatives in the presence of coupling agents like EDCI or DCC.

    Functional Group Introduction: Introducing the methylsulfonyl and isopropylphenyl groups through nucleophilic substitution or other suitable reactions.

    Final Assembly: Coupling the intermediate products under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methylsulfonyl group or other susceptible sites.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.

Medicine

If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating specific diseases or conditions.

Industry

In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(methylsulfonyl)benzamide: A simpler analog with similar functional groups.

    N-(tetrahydrofuran-2-ylmethyl)benzamide: Another analog with a different substituent pattern.

    Glycyl derivatives: Compounds with similar glycine-based structures.

Uniqueness

The uniqueness of 2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H31N3O5S

Molecular Weight

473.6 g/mol

IUPAC Name

2-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C24H31N3O5S/c1-17(2)18-10-12-19(13-11-18)27(33(3,30)31)16-23(28)26-22-9-5-4-8-21(22)24(29)25-15-20-7-6-14-32-20/h4-5,8-13,17,20H,6-7,14-16H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

ICKZREALGPXADH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3)S(=O)(=O)C

Origin of Product

United States

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